N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](phenyl)amino}-2-oxoethyl)benzamide
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Overview
Description
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a phenylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylcarbamoyl intermediate, which is then reacted with cyclohexylamine and phenyl isocyanate to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide include:
Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds and shares some structural similarities with the benzamide moiety.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
Uniqueness
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that may not be observed in similar compounds.
Properties
Molecular Formula |
C28H35N3O3 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(N-[1-(cyclohexylcarbamoyl)cyclohexyl]anilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C28H35N3O3/c32-25(21-29-26(33)22-13-5-1-6-14-22)31(24-17-9-3-10-18-24)28(19-11-4-12-20-28)27(34)30-23-15-7-2-8-16-23/h1,3,5-6,9-10,13-14,17-18,23H,2,4,7-8,11-12,15-16,19-21H2,(H,29,33)(H,30,34) |
InChI Key |
LHDFXTYYFHPJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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